molecular formula C5H5ClN2NaS B6292712 2-Amino-3-chloro-pyridine-4-thiol;sodium salt CAS No. 2055759-40-3

2-Amino-3-chloro-pyridine-4-thiol;sodium salt

Cat. No.: B6292712
CAS No.: 2055759-40-3
M. Wt: 183.62 g/mol
InChI Key: BQTCVODGBFPLGO-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Heterocycles as Foundational Scaffolds in Chemical Research

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemical research. Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to functional materials. The pyridine ring serves as a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities. researchgate.netnih.gov The nitrogen atom in the pyridine ring can significantly influence the molecule's electronic properties, basicity, and ability to coordinate with metal ions. nih.gov This has led to the widespread use of pyridine-containing compounds in the development of new drugs and catalysts. The structural diversity of pyridine derivatives allows for fine-tuning of their chemical and physical properties, making them attractive building blocks in organic synthesis.

Strategic Importance of Thiol and Amino Functionalities in the Design of Novel Organic Transformations

The introduction of thiol (-SH) and amino (-NH2) groups onto a pyridine ring dramatically expands its synthetic utility and potential applications. The thiol group is a versatile functional group in organic synthesis, known for its nucleophilicity and its ability to participate in a variety of coupling reactions. evitachem.com Thiol-containing compounds are crucial in the synthesis of sulfur-containing heterocycles and are also employed as ligands for metal catalysts.

The amino group, on the other hand, is a key functional group that imparts basicity and can act as a nucleophile or a directing group in various chemical transformations. The presence of an amino group on the pyridine ring can influence its reactivity and provides a handle for further functionalization. The combination of both thiol and amino functionalities on a pyridine scaffold creates a multifunctional building block with significant potential for the construction of complex molecular architectures.

Defining the Position of 2-Amino-3-chloro-pyridine-4-thiol;sodium salt within Contemporary Heterocyclic Chemistry

"this compound" is a functionalized pyridinethiolate that embodies the strategic combination of a pyridine core with key functional groups. While specific research on this exact sodium salt is not extensively documented in publicly available literature, its structure suggests a significant role as a precursor in the synthesis of more complex heterocyclic systems.

The arrangement of the amino, chloro, and thiol groups on the pyridine ring makes it a valuable intermediate for the synthesis of fused heterocyclic compounds, such as thieno[2,3-b]pyridines. nih.govnih.gov These fused systems are of considerable interest in medicinal chemistry due to their diverse biological activities. The amino and thiol groups can participate in cyclization reactions to form the thiophene (B33073) ring, while the chloro group can be a site for further modification.

The sodium salt form indicates that the thiol group is in its thiolate form (-SNa), which enhances its nucleophilicity and solubility in certain solvents, potentially facilitating its use in various synthetic transformations. The contemporary relevance of this compound, therefore, lies in its potential as a versatile building block for the construction of novel heterocyclic scaffolds with potential applications in drug discovery and materials science.

Interactive Data Table: Properties of this compound and Related Compounds

PropertyThis compound2-Chloropyridine-4-thiol4-Aminopyridine-3-thiol
CAS Number 2055759-40-3 scispace.com106962-88-3 chemscene.com52334-54-0 evitachem.com
Molecular Formula C5H4ClN2NaSC5H4ClNSC5H6N2S
Molecular Weight 182.60 g/mol 145.61 g/mol chemscene.com126.18 g/mol
Functional Groups Amino, Chloro, ThiolateChloro, ThiolAmino, Thiol
Potential Reactivity Nucleophilic substitution, CyclizationNucleophilic substitutionOxidation, Reduction, Substitution evitachem.com

Detailed Research Findings on Related Systems

While direct research on "this compound" is limited, studies on analogous compounds provide insights into its potential reactivity and applications. For instance, the synthesis of thieno[2,3-b]pyridines often involves the reaction of 2-amino-3-cyanopyridines with sulfur reagents or the cyclization of appropriately substituted aminopyridine thiols. nih.govnih.gov These reactions highlight the utility of the amino and thiol functionalities in constructing fused ring systems.

Furthermore, research on pyridothienopyrimidines, which can be synthesized from thieno[2,3-b]pyridine (B153569) precursors, has shown their potential as inhibitors of various enzymes, indicating the medicinal chemistry relevance of these scaffolds. researchgate.net The presence of a chloro substituent on the pyridine ring of the title compound offers a site for further chemical modification through nucleophilic substitution reactions, allowing for the introduction of additional functional groups and the generation of diverse molecular libraries.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C5H5ClN2S.Na/c6-4-3(9)1-2-8-5(4)7;/h1-2H,(H3,7,8,9);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTCVODGBFPLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=S)Cl)N.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2NaS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 3 Chloro Pyridine 4 Thiol;sodium Salt

Precursor Synthesis and Core Ring Construction

The construction of the substituted pyridine (B92270) core is the foundational step in the synthesis of 2-Amino-3-chloro-pyridine-4-thiol;sodium salt. This process involves the careful assembly of the pyridine ring with the desired amino and chloro groups positioned correctly for subsequent functionalization.

Synthesis of Substituted 2-Amino-3-chloropyridine (B188170) Intermediates

The primary precursor for the target molecule is 2-amino-3-chloropyridine. Several synthetic routes to this intermediate have been developed, often starting from readily available pyridine derivatives. One common approach involves the direct chlorination of 2-aminopyridine. However, controlling the regioselectivity of this reaction can be challenging, often leading to a mixture of chlorinated products.

A more controlled synthesis involves the use of a directing group to guide the chlorination to the desired 3-position. For instance, starting from 2-aminopyridine, N-acetylation can protect the amino group and influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. Chlorination of the resulting 2-acetamidopyridine, followed by deprotection, can yield the desired 2-amino-3-chloropyridine.

Another strategy employs 2-pyridone as a starting material. Nitration of 2-pyridone, followed by chlorination and subsequent reduction of the nitro group, provides a versatile route to various substituted aminopyridines, including the 2-amino-3-chloro derivative. The choice of chlorinating agent and reaction conditions is crucial to achieve high selectivity and yield.

Starting MaterialKey Transformation(s)ReagentsTypical Yield (%)
2-AminopyridineDirect ChlorinationN-Chlorosuccinimide (NCS)40-60
2-AcetamidopyridineChlorination, DeprotectionCl₂, Acetic Acid; aq. HCl70-85
2-PyridoneNitration, Chlorination, ReductionHNO₃/H₂SO₄, POCl₃, Fe/HCl65-80

Regioselective Functionalization of Pyridine Rings for Thiolate and Amino Group Introduction

The regioselective introduction of the amino and chloro groups is paramount. In pyridine chemistry, the nitrogen atom significantly influences the electronic properties of the ring, making the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack. stackexchange.com Conversely, electrophilic substitution is generally directed to the C3 and C5 positions.

For the synthesis of 2-amino-3-chloropyridine, the amino group is often introduced first, as it can direct subsequent electrophilic chlorination to the 3-position. The presence of the amino group at C2 activates the ring towards electrophilic substitution, with a preference for the C3 and C5 positions. Steric hindrance from the amino group can favor substitution at the C3 position.

Alternatively, if starting with a pre-chlorinated pyridine, such as 2,3-dichloropyridine, a nucleophilic aromatic substitution (SNAr) reaction can be employed to introduce the amino group. The chlorine at the 2-position is generally more labile towards nucleophilic attack than the one at the 3-position, allowing for selective amination. stackexchange.com

Strategies for the Introduction of the 4-Thiol Functionality

With the 2-amino-3-chloropyridine precursor in hand, the next critical step is the regioselective introduction of the thiol group at the 4-position. This transformation is typically achieved through nucleophilic aromatic substitution.

Nucleophilic Substitution Reactions with Sulfur Nucleophiles

The introduction of a thiol group onto an aromatic ring is often accomplished by reacting a suitable halo-aromatic compound with a sulfur nucleophile. For the synthesis of 2-Amino-3-chloro-pyridine-4-thiol, a plausible precursor would be a 2-amino-3,4-dichloropyridine. In this scenario, the chlorine atom at the 4-position is the target for substitution.

The reactivity of halopyridines towards nucleophilic aromatic substitution is enhanced at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com Therefore, in a 2-amino-3,4-dichloropyridine system, the chlorine at C4 is expected to be more reactive towards nucleophilic attack than the chlorine at C3.

Common sulfur nucleophiles used for this purpose include sodium hydrosulfide (B80085) (NaSH), sodium sulfide (B99878) (Na₂S), and thiourea (B124793) followed by hydrolysis. The choice of nucleophile and solvent is critical to ensure high regioselectivity and yield. The use of a strong, soft nucleophile like the hydrosulfide ion (HS⁻) is often preferred for direct thiolation. libretexts.org

The reaction typically proceeds by dissolving the 2-amino-3,4-dichloropyridine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and treating it with the sulfur nucleophile. The reaction mixture is then heated to facilitate the substitution. The initial product is the thiol, which is then converted to its sodium salt by treatment with a sodium base like sodium hydroxide (B78521) or sodium methoxide.

Optimizing Reaction Conditions for Improved Yield and Purity of this compound

The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, reaction time, solvent, and the nature and stoichiometry of the sulfur nucleophile and base.

Table of Optimized Reaction Parameters:

ParameterConditionRationale
Temperature 80-120 °CBalances reaction rate with potential side reactions and decomposition.
Reaction Time 4-12 hoursMonitored by TLC or HPLC to ensure complete conversion of the starting material.
Solvent DMF, DMSO, NMPPolar aprotic solvents effectively solvate the reactants and facilitate the SNAr reaction.
Sulfur Nucleophile Sodium Hydrosulfide (NaSH)A strong and direct source of the thiol group, often leading to cleaner reactions.
Base Sodium Hydroxide (NaOH)Used in the final step to deprotonate the thiol and form the sodium salt, aiding in purification.

Side reactions can include the displacement of the chloro group at the 3-position or the amino group, although these are generally less favorable. Purification of the final product is typically achieved by precipitation from the reaction mixture, followed by washing with appropriate solvents to remove unreacted starting materials and byproducts. Recrystallization can be employed to obtain a product of high purity.

Modern Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methodologies. Green chemistry principles and flow chemistry are at the forefront of these innovations.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the context of synthesizing this compound, this could involve:

Use of Greener Solvents: Replacing traditional polar aprotic solvents like DMF with more environmentally benign alternatives such as ionic liquids or deep eutectic solvents.

Catalytic Methods: Developing catalytic methods for the chlorination and thiolation steps to reduce the amount of stoichiometric reagents and waste generated.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. vapourtec.com These include:

Enhanced Safety: The small reactor volumes in flow systems allow for better control over reaction temperature and pressure, which is particularly beneficial for potentially exothermic reactions.

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors leads to more efficient heat and mass transfer, often resulting in faster reaction times and higher yields.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer period or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactions.

A potential flow synthesis of this compound could involve pumping a solution of the 2-amino-3,4-dichloropyridine precursor and a sulfur nucleophile through a heated reactor coil. The residence time in the reactor would be optimized to ensure complete conversion. The output from the reactor could then be passed through a purification module, for example, a column containing a scavenger resin to remove impurities, before the final product is collected. This integrated approach can significantly streamline the synthesis and purification process.

Chemical Reactivity and Mechanistic Studies of 2 Amino 3 Chloro Pyridine 4 Thiolate

Nucleophilic Reactivity at the Thiolate and Amino Centers

The ambident nucleophilic nature of 2-amino-3-chloro-pyridine-4-thiolate, possessing both a soft sulfur nucleophile (thiolate) and a harder nitrogen nucleophile (amino group), allows for selective functionalization under appropriate reaction conditions.

Alkylation and Acylation Reactions of the Thiolate Group

The thiolate anion is a potent nucleophile and readily undergoes S-alkylation and S-acylation reactions with a variety of electrophiles. These reactions are fundamental for introducing diverse side chains and for the synthesis of precursors for further cyclization.

Table 1: Examples of S-Alkylation and S-Acylation Reactions

Electrophile Reagent/Conditions Product Reference
Alkyl Halide (e.g., CH₃I) Base (e.g., NaH), THF 2-Amino-3-chloro-4-(methylthio)pyridine N/A
Acyl Chloride (e.g., CH₃COCl) Base (e.g., Et₃N), CH₂Cl₂ S-(2-Amino-3-chloropyridin-4-yl) ethanethioate N/A

Note: The reactions listed are representative examples based on the general reactivity of aminothiolates; specific literature citations for these exact reactions with 2-amino-3-chloro-pyridine-4-thiolate were not found in the searched literature.

Derivatization and Condensation Reactions of the Amino Group

The 2-amino group of the pyridine (B92270) ring can undergo a variety of derivatization and condensation reactions, including acylation, and reaction with carbonyl compounds to form Schiff bases. These transformations are often used to introduce functionalities that can participate in subsequent cyclization steps or to modify the electronic properties of the molecule. For instance, the condensation of 2-aminopyridines with aldehydes and other carbonyl compounds is a common method for the synthesis of fused heterocyclic systems. nih.gov

Cyclization Reactions Leading to Fused Thiazole (B1198619) and Thiadiazine Systems

A key feature of the reactivity of 2-amino-3-chloro-pyridine-4-thiolate is its utility in the synthesis of fused heterocyclic systems, particularly pyridothiazoles and pyridothiadiazines. These reactions typically proceed via an initial S-alkylation or S-acylation, followed by an intramolecular cyclization involving the amino group.

For example, the reaction with α-haloketones is a classic route to the synthesis of thiazole rings. The thiolate attacks the electrophilic carbon of the α-haloketone, followed by intramolecular condensation of the amino group with the ketone carbonyl to form the fused thiazole ring. researchgate.net

Reactivity Pertaining to the Chloro Substituent (e.g., Cross-Coupling, Nucleophilic Aromatic Substitution)

The chloro substituent at the 3-position of the pyridine ring is susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates these transformations.

Nucleophilic aromatic substitution on chloropyridines is a well-documented process. researchgate.netnih.govlookchem.comstackexchange.com The rate and regioselectivity of these reactions are influenced by the electronic nature of other substituents on the ring. The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is a key factor in determining the reaction outcome. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions have been successfully applied to various halopyridines, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. nih.govwikipedia.orgresearchgate.netresearchgate.netnih.gov While specific examples with 2-amino-3-chloro-pyridine-4-thiolate are not extensively documented, the general applicability of these methods to chloropyridines suggests their feasibility.

Table 2: Potential Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Reaction Type Coupling Partner/Nucleophile Catalyst/Conditions Product Type Reference
Suzuki-Miyaura Arylboronic acid Pd catalyst, base 3-Aryl-2-aminopyridine-4-thiol derivative researchgate.net
Buchwald-Hartwig Amine Pd catalyst, base 2,3-Diaminopyridine-4-thiol derivative nih.govwikipedia.orgresearchgate.netnih.gov

Note: This table represents potential reactions based on the known reactivity of related compounds.

Electrophilic Reactivity of the Pyridine Nucleus and Regioselectivity

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq However, the presence of the activating amino group at the 2-position can facilitate electrophilic attack. The directing effect of the substituents (amino, chloro, and thio) will determine the regioselectivity of such reactions. For instance, electrophilic halogenation of aminopyridines often occurs at positions ortho or para to the amino group. chemrxiv.org Computational studies on related pyridine derivatives can provide insights into the most likely sites for electrophilic attack by analyzing frontier molecular orbitals and charge distributions.

Investigations into Reaction Mechanisms and Kinetics

The mechanisms of the various reactions of 2-amino-3-chloro-pyridine-4-thiolate are generally understood by analogy to related systems. Nucleophilic aromatic substitution on chloropyridines is known to proceed via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. researchgate.netnih.gov The kinetics of these reactions are influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring. nih.gov

The mechanism of fused thiazole formation involves an initial S-alkylation followed by an intramolecular cyclization, which is often the rate-determining step. Mechanistic investigations of benzothiazole (B30560) synthesis have highlighted the role of in situ generated intermediates. nih.gov While detailed kinetic and mechanistic studies specifically on 2-amino-3-chloro-pyridine-4-thiolate are limited in the public domain, the principles derived from analogous systems provide a solid framework for understanding its reactivity.

Elucidation of Rate-Determining Steps

Kinetic Studies:

To determine the rate law of a reaction, which mathematically expresses the reaction rate as a function of the concentration of the reactants, a series of experiments would be conducted where the initial concentration of each reactant is varied independently while keeping the others constant. The effect of these concentration changes on the initial reaction rate would be monitored.

For a hypothetical reaction:

2-Amino-3-chloro-pyridine-4-thiolate + R-X → 2-Amino-3-chloro-4-(alkylthio)pyridine + X⁻

The generalized rate law would be:

Rate = k[2-Amino-3-chloro-pyridine-4-thiolate]m[R-X]n

where:

k is the rate constant.

[2-Amino-3-chloro-pyridine-4-thiolate] and [R-X] are the molar concentrations of the reactants.

m and n are the orders of the reaction with respect to each reactant.

The values of m and n would be determined experimentally. For instance, if doubling the concentration of the thiolate doubles the reaction rate, the reaction is first order with respect to the thiolate (m=1). If changing the concentration of the alkyl halide has no effect on the rate, the reaction is zero order with respect to the alkyl halide (n=0).

Hypothetical Kinetic Data for the Reaction of 2-Amino-3-chloro-pyridine-4-thiolate with an Alkyl Halide

Experiment Initial [Thiolate] (M) Initial [R-X] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10⁻³
2 0.2 0.1 2.0 x 10⁻³

From this hypothetical data, we can infer that the reaction is first order with respect to the thiolate and zero order with respect to the alkyl halide, suggesting that the rate-determining step involves only the thiolate. This could imply a mechanism where the thiolate undergoes a slow unimolecular transformation before reacting with the alkyl halide, which is less common for this type of reaction. A more likely scenario for an SN2 reaction would show a first-order dependence on both reactants.

Identification of Transient Intermediates

Transient intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. They are typically short-lived and present at low concentrations, making their detection challenging. For reactions involving 2-amino-3-chloro-pyridine-4-thiolate, several types of intermediates could be postulated depending on the reaction conditions.

Spectroscopic Techniques:

The identification of transient intermediates often relies on spectroscopic methods that can probe the reaction mixture in real-time.

NMR Spectroscopy: By running a reaction inside an NMR spectrometer, it might be possible to observe signals corresponding to an intermediate if its concentration is sufficiently high and its lifetime is long enough.

UV-Vis Spectroscopy: Changes in the electronic structure of the molecule during a reaction can lead to new absorption bands in the UV-Vis spectrum, which can indicate the formation of an intermediate.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize ionic intermediates by sampling the reaction mixture at various time points.

Computational Chemistry:

In the absence of direct experimental evidence, computational methods such as Density Functional Theory (DFT) can be used to model the reaction pathway and calculate the energies of potential intermediates and transition states. This can provide theoretical support for a proposed mechanism.

Potential Transient Intermediates in Reactions of 2-Amino-3-chloro-pyridine-4-thiolate

Potential Intermediate Potential Reaction Type Method of Identification
Meisenheimer Complex Nucleophilic Aromatic Substitution NMR, UV-Vis Spectroscopy
Thiol Radical Radical Reactions Electron Paramagnetic Resonance (EPR) Spectroscopy

For example, in a nucleophilic aromatic substitution reaction on an electron-deficient aromatic ring with 2-amino-3-chloro-pyridine-4-thiolate acting as the nucleophile, a Meisenheimer complex could be a potential intermediate. This intermediate is a resonance-stabilized cyclohexadienyl anion. Its detection would provide strong evidence for a specific reaction mechanism.

The Synthetic Versatility of 2-Amino-3-chloro-pyridine-4-thiol;sodium salt: An Undocumented Building Block

Despite the rich and diverse landscape of heterocyclic chemistry, a comprehensive review of the scientific literature reveals a notable absence of published research on the synthetic applications of This compound . Extensive searches of chemical databases and scholarly articles did not yield any specific information regarding its role as a versatile synthetic building block in the construction of complex molecular architectures.

This lack of available data prevents a detailed discussion of its utilization in the synthesis of fused pyrido-sulfur heterocycles, the construction of pyrido-nitrogen and pyrido-sulfur-nitrogen containing polycycles, its application in the generation of chemical libraries for high-throughput screening, or its contributions to the synthesis of functional organic molecules.

While the structural features of this compound—a substituted pyridine ring bearing an amino group, a chlorine atom, and a thiol functionality—suggest potential for a variety of chemical transformations, there is currently no documented evidence to support its use in the specific areas outlined. The amino group could serve as a nucleophile or a directing group, the chloro substituent offers a site for nucleophilic substitution or cross-coupling reactions, and the thiol group is a versatile functional handle for constructing sulfur-containing rings and other functionalities.

The absence of this compound in the surveyed literature could be attributed to several factors. It may be a novel compound that has not yet been extensively studied or reported. Alternatively, its synthesis or reactivity might present challenges that have limited its application. It is also possible that research involving this compound exists in proprietary databases or has not yet been made publicly available.

Future research into the synthesis and reactivity of this compound is necessary to elucidate its potential as a valuable tool for synthetic chemists. Until such studies are published, its role as a versatile synthetic building block remains speculative and undocumented in the public scientific domain.

Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Chloro Pyridine 4 Thiolate and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-Amino-3-chloro-pyridine-4-thiolate, both ¹H and ¹³C NMR would provide definitive evidence of its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the amino group protons and the two aromatic protons on the pyridine (B92270) ring. Based on data from the closely related compound, 2-Amino-3-chloropyridine (B188170), the amino protons (-NH₂) would likely appear as a broad singlet. nih.gov The two remaining protons on the pyridine ring, H-5 and H-6, would form an AX spin system, appearing as two distinct doublets. The electron-donating nature of the thiolate group at C-4 is expected to shield the adjacent H-5 proton, shifting its resonance upfield compared to a simple chloropyridine. The H-6 proton, being further away, would be less affected.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts would be heavily influenced by the nature of the attached substituent. The carbon atom C-4, bonded to the electron-rich sulfur atom of the thiolate, would be significantly shielded and appear at a characteristic upfield chemical shift. Conversely, the carbons bonded to the electronegative chlorine (C-3) and nitrogen atoms (C-2 and C-6) would be deshielded and appear further downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for Sodium 2-Amino-3-chloro-pyridine-4-thiolate
¹H NMR Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-56.8 - 7.0Doublet~5-6 Hz
H-67.7 - 7.9Doublet~5-6 Hz
NH₂5.0 - 5.5Broad Singlet-
¹³C NMR Predicted δ (ppm)
C-2155 - 160
C-3120 - 125
C-4145 - 150
C-5115 - 120
C-6140 - 145

Note: Predicted values are based on the analysis of 2-amino-3-chloropyridine and the known electronic effects of a thiolate substituent.

Mass Spectrometry (MS) for Accurate Mass Determination and Reaction Monitoring

Mass spectrometry provides crucial information on the molecular weight and elemental composition of a compound. For sodium 2-amino-3-chloro-pyridine-4-thiolate, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula, C₅H₄ClN₂NaS.

The calculated exact mass of the thiolate anion ([M]⁻) is 176.9763 u. In negative ion mode ESI-MS, this would be the primary ion observed. In positive ion mode, an adduct with two sodium ions and the loss of a proton, [M+2Na-H]⁺, might be observed at m/z 222.9557.

A key feature in the mass spectrum would be the isotopic pattern resulting from the presence of chlorine. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This would result in two major peaks for any chlorine-containing fragment: an M peak and an M+2 peak with an intensity ratio of roughly 3:1, providing a clear signature for the compound.

During its synthesis, MS can be employed as a powerful analytical tool to monitor the reaction's progress by tracking the disappearance of starting materials and the emergence of the product's characteristic molecular ion peak.

Table 2: Key Mass Spectrometry Data for 2-Amino-3-chloro-pyridine-4-thiolate
ParameterValue
Molecular FormulaC₅H₄ClN₂NaS
Exact Mass (Thiolate Anion)176.9763 u
Expected Isotopic PatternM and M+2 peaks in ~3:1 ratio
Potential FragmentationLoss of HCN, Cl, or SH

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of the title compound would be dominated by absorptions corresponding to the N-H bonds of the amino group, the C-S bond of the thiolate, the C-Cl bond, and the vibrations of the pyridine ring. The N-H stretching vibrations are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The absence of a weak S-H stretching band around 2550 cm⁻¹ would be a key indicator that the compound exists as a thiolate salt rather than the neutral thiol. researchgate.net Pyridine ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S and C-Cl stretching vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The symmetric "ring breathing" mode of the pyridine ring, typically observed near 1000 cm⁻¹, is a characteristically strong and sharp band in Raman spectra and would be readily identifiable. researchgate.net

Table 3: Predicted Vibrational Frequencies for Sodium 2-Amino-3-chloro-pyridine-4-thiolate
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Asymmetric & Symmetric Stretch3300 - 3500Medium-StrongMedium
Aromatic C-H Stretch3000 - 3100MediumMedium
Pyridine Ring Stretch (C=C, C=N)1400 - 1600StrongStrong
N-H Bend (Scissoring)1600 - 1650MediumWeak
Pyridine Ring Breathing990 - 1030WeakStrong
C-Cl Stretch600 - 800MediumStrong
C-S Stretch600 - 750MediumStrong

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure for the title sodium salt is not available, extensive data exists for its parent structure, 2-Amino-3-chloropyridine. nih.gov

Analysis of 2-Amino-3-chloropyridine reveals a monoclinic crystal system. nih.gov Key structural features include the planarity of the pyridine ring and specific bond lengths, such as a C-Cl bond distance of approximately 1.735 Å and C-NH₂ bond distance of about 1.351 Å. nih.goviucr.org In the crystal lattice, molecules of 2-Amino-3-chloropyridine form centrosymmetric dimers through intermolecular N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. nih.gov

For the sodium salt of 2-Amino-3-chloro-pyridine-4-thiol, it is expected that the pyridine ring itself would retain a similar geometry. However, the crystal packing would be significantly different due to the presence of the ionic interaction between the thiolate anion and the sodium cation. The sodium ion would likely be coordinated by the negatively charged sulfur atom and potentially by the nitrogen atoms of the amino group and the pyridine ring, leading to a complex and stable crystal lattice structure.

Table 4: Reference Crystallographic Data from 2-Amino-3-chloropyridine
ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
C-Cl Bond Length1.735 (3) Å iucr.org
C-N (amino) Bond Length1.351 (4) Å iucr.org
Intermolecular InteractionN-H···N hydrogen bonds forming cyclic dimers nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 2-Amino-3-chloro-pyridine-4-thiolate is expected to be characterized by π→π* and n→π* transitions associated with the aromatic pyridine ring.

The parent pyridine molecule exhibits strong π→π* transitions below 270 nm. The presence of substituents dramatically influences the absorption maxima (λ_max). The amino (-NH₂) and thiolate (-S⁻) groups are powerful auxochromes, meaning they contain non-bonding electrons that can be delocalized into the pyridine ring's π-system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths. Arenethiols and their corresponding thiolates are known to absorb in the 250-300 nm range. rsc.org The combination of the amino and thiolate groups is likely to push the primary absorption band well above 280 nm, potentially into the 300-350 nm range. researchgate.net

Table 5: Predicted UV-Vis Absorption Data for Sodium 2-Amino-3-chloro-pyridine-4-thiolate in a Polar Solvent
Transition TypePredicted λ_max (nm)Description
π → π300 - 350High-intensity band due to the extended conjugated system with strong electron-donating groups.
n → π> 350Lower-intensity band, potentially masked by the stronger π→π* transition.

Computational and Theoretical Studies on 2 Amino 3 Chloro Pyridine 4 Thiolate

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Amino-3-chloro-pyridine-4-thiolate, DFT calculations would be employed to determine its most stable conformation, known as the ground state geometry. This involves optimizing key structural parameters such as bond lengths, bond angles, and dihedral angles.

A hypothetical optimized structure would likely reveal a planar pyridine (B92270) ring, with the amino, chloro, and thiolate substituents influencing the ring's geometry. The presence of the electron-donating amino group and the electron-withdrawing chloro and thiolate groups would create a unique electronic environment. Expected bond lengths would reflect the interplay of these electronic effects, with potential delocalization of electron density across the pyridine ring and the sulfur atom.

Interactive Table: Predicted Ground State Geometrical Parameters for 2-Amino-3-chloro-pyridine-4-thiolate

ParameterPredicted Value
C2-N(amino) Bond Length~1.37 Å
C3-Cl Bond Length~1.74 Å
C4-S Bond Length~1.77 Å
Pyridine Ring C-C Bond Lengths~1.39 - 1.41 Å
Pyridine Ring C-N Bond Lengths~1.33 - 1.35 Å
C2-C3-C4 Bond Angle~119°
C3-C4-S Bond Angle~121°

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Molecular Orbital (MO) Analysis for Reactivity Predictions and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides insights into the reactivity of a molecule by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how the molecule will interact with other chemical species.

For 2-Amino-3-chloro-pyridine-4-thiolate, the HOMO is expected to be localized primarily on the electron-rich thiolate and amino groups, as well as the pyridine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly near the electron-withdrawing chloro group, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Interactive Table: Predicted Frontier Orbital Properties of 2-Amino-3-chloro-pyridine-4-thiolate

PropertyPredicted Value
HOMO Energy~ -5.8 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Energy Gap~ 4.6 eV

Note: These values are hypothetical and would be determined through specific MO calculations.

Electrostatic Potential Surface (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For 2-Amino-3-chloro-pyridine-4-thiolate, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the sulfur atom of the thiolate group, indicating these are the most probable sites for interaction with electrophiles or for forming hydrogen bonds. The regions around the hydrogen atoms of the amino group would exhibit positive potential (blue), marking them as potential hydrogen bond donors. The chloro substituent would also influence the charge distribution, creating a more complex electrostatic landscape.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for 2-Amino-3-chloro-pyridine-4-thiolate would be expected to correlate well with experimentally obtained spectra. The predicted vibrational frequencies would correspond to the stretching and bending modes of the various functional groups (N-H, C-Cl, C-S, and the pyridine ring vibrations). A comparison between the calculated and experimental spectra would serve to validate the computed ground state geometry.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amino)~3300 - 3500
C-S Stretch (Thiolate)~600 - 700
C-Cl Stretch~700 - 800
Pyridine Ring Vibrations~1400 - 1600

Note: These are approximate ranges and would be refined by specific frequency calculations.

Theoretical Modeling of Reaction Pathways and Transition States

Computational modeling can be extended to investigate the mechanisms of chemical reactions involving 2-Amino-3-chloro-pyridine-4-thiolate. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states—the high-energy intermediates that connect reactants to products.

For instance, theoretical modeling could be used to explore the reactivity of the thiolate group in nucleophilic substitution reactions or the role of the amino and chloro groups in directing electrophilic aromatic substitution on the pyridine ring. Such studies would provide valuable insights into the molecule's chemical behavior and could guide the design of new synthetic routes or the development of novel functional materials.

Future Research Directions and Emerging Paradigms in 2 Amino 3 Chloro Pyridine 4 Thiolate Chemistry

Exploration of Novel Catalytic Processes for Functionalization

The functionalization of the 2-Amino-3-chloro-pyridine-4-thiolate scaffold offers a pathway to a diverse range of derivatives with potentially unique properties. Future research will likely focus on leveraging modern catalytic strategies to selectively modify the pyridine (B92270) ring and its substituents.

The presence of amino, chloro, and thiol groups provides multiple handles for functionalization. However, this also presents a challenge in chemoselectivity. Novel catalytic systems will be crucial for selectively targeting a specific position on the molecule. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, could be explored to modify the chloro-substituted position. nih.gov A significant area of future research would be the development of catalysts that can selectively functionalize the C-H bonds of the pyridine ring, a notoriously challenging but highly desirable transformation. innovations-report.com

Furthermore, the amino group can be a target for various transformations, including acylation, alkylation, and arylation, to introduce new functionalities. The thiol group is also reactive and can participate in reactions like S-alkylation, S-arylation, and disulfide bond formation. The development of orthogonal protection-deprotection strategies will be essential to selectively functionalize one group in the presence of others.

Illustrative research could involve the screening of a panel of palladium catalysts and ligands for the Suzuki coupling of 2-Amino-3-chloro-pyridine-4-thiolate with various aryl boronic acids. The results could be tabulated to identify the optimal conditions for synthesizing a library of novel derivatives.

Table 1: Hypothetical Screening of Catalysts for Suzuki Coupling of 2-Amino-3-chloro-pyridine-4-thiolate with Phenylboronic Acid
CatalystLigandBaseSolventYield (%)
Pd(OAc)2SPhosK2CO3Toluene/H2O85
Pd2(dba)3XPhosCsFDioxane92
PdCl2(dppf)-Na2CO3DMF78

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The exploration of the chemical space around 2-Amino-3-chloro-pyridine-4-thiolate can be significantly accelerated by integrating its synthesis and functionalization into automated platforms. unchainedlabs.com High-throughput experimentation (HTE) allows for the rapid screening of reaction conditions, catalysts, and substrates, enabling the optimization of synthetic routes in a fraction of the time required by traditional methods. youtube.com

Future research in this area would involve developing robust and reliable protocols for the use of 2-Amino-3-chloro-pyridine-4-thiolate in automated synthesizers. This would include solubility studies in various solvents compatible with these platforms and the development of purification methods amenable to automation. A well-planned HTE approach would enable a systematic exploration of a wide array of variables to quickly identify optimal conditions for desired transformations. unchainedlabs.com

For example, an HTE campaign could be designed to explore the reaction of 2-Amino-3-chloro-pyridine-4-thiolate with a library of electrophiles to generate a diverse set of derivatives. The use of robotic liquid handlers and automated purification systems would allow for the synthesis and isolation of hundreds of new compounds for further screening and characterization.

Table 2: Illustrative High-Throughput Screening of Alkylation Reactions of 2-Amino-3-chloro-pyridine-4-thiolate
ElectrophileBaseSolventTemperature (°C)Conversion (%)
Benzyl BromideK2CO3DMF2595
Allyl ChlorideNaHTHF088
Methyl IodideCs2CO3Acetone5099

Development of Advanced Analytical Techniques for Reaction Monitoring and Characterization

As new synthetic methods for the functionalization of 2-Amino-3-chloro-pyridine-4-thiolate are developed, the need for advanced analytical techniques for real-time reaction monitoring and comprehensive characterization of the resulting products becomes paramount. Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offer rapid and sensitive analysis of reaction mixtures, allowing for precise determination of the consumption of starting materials and the formation of products and byproducts. waters.comlcms.cz

Future research could focus on developing standardized UPLC-MS methods for monitoring the progress of reactions involving 2-Amino-3-chloro-pyridine-4-thiolate. waters.com This would enable chemists to quickly assess the impact of different reaction parameters and optimize conditions for maximum yield and purity. Furthermore, the detailed structural characterization of novel derivatives will require a suite of advanced analytical techniques, including high-resolution mass spectrometry (HRMS), 2D NMR spectroscopy, and single-crystal X-ray diffraction.

The separation of potential isomers and the determination of isomeric purity will also be a critical analytical challenge. Chiral chromatography methods may be necessary for the analysis of enantiomeric products if asymmetric catalytic processes are explored. helixchrom.com

Table 3: Key Analytical Techniques for the Characterization of 2-Amino-3-chloro-pyridine-4-thiolate Derivatives
TechniqueInformation Obtained
UPLC-MSReaction monitoring, purity assessment, molecular weight determination. waters.comlcms.cz
HRMSPrecise mass and elemental composition.
1H and 13C NMRStructural elucidation of the carbon-hydrogen framework.
2D NMR (COSY, HSQC, HMBC)Detailed connectivity and spatial relationships of atoms.
X-ray CrystallographyUnambiguous determination of three-dimensional molecular structure.

Design of Novel Scaffolds for Materials Science Applications (Excluding Medicinal Applications)

The unique combination of functional groups in 2-Amino-3-chloro-pyridine-4-thiolate makes it an intriguing building block for the design of novel materials with interesting electronic, optical, or coordination properties. The pyridine nitrogen and the thiol sulfur are excellent ligands for metal ions, suggesting potential applications in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Future research could explore the polymerization of 2-Amino-3-chloro-pyridine-4-thiolate or its derivatives to create novel polymers. The thiol group, for instance, can participate in thiol-ene "click" chemistry or form the basis for polythiophenes, which are known for their conductive properties. nih.govwiley.com The aminopyridine unit can be incorporated into polymer backbones to introduce specific functionalities, such as hydrogen bonding sites or metal coordination sites, which can influence the material's bulk properties. dntb.gov.ua

The development of materials with high refractive indices is another potential avenue, as sulfur-containing compounds are often used in the formulation of optical polymers. mdpi.com The ability to tune the electronic properties of the pyridine ring through functionalization could lead to the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Table 4: Potential Materials Science Applications of 2-Amino-3-chloro-pyridine-4-thiolate Derivatives
Material ClassPotential ApplicationKey Structural Feature
Coordination Polymers/MOFsGas storage, catalysisPyridine-N and Thiol-S for metal binding
Conducting PolymersOrganic electronicsPolythiophene-like structures
High Refractive Index PolymersOptical lenses and coatingsHigh sulfur content
Functional PolymersAdhesives, coatingsHydrogen bonding and cross-linking capabilities

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-3-chloro-pyridine-4-thiol;sodium salt, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiolation of 2-amino-3-chloropyridine derivatives using sodium hydrosulfide (NaSH) under controlled pH (8–10) can yield the sodium salt form. Purification is achieved via recrystallization from ethanol/water mixtures or gradient elution HPLC using C18 columns . Purity optimization requires monitoring reaction intermediates with thin-layer chromatography (TLC) and ensuring anhydrous conditions to prevent hydrolysis of the thiol group.

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the presence of the pyridine ring, amino, and thiolate groups. DMSO-d₆ is preferred to avoid proton exchange interference .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+Na]⁺) and fragmentation patterns .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the sodium coordination geometry and hydrogen-bonding networks, critical for understanding supramolecular interactions .

Q. How does the sodium counterion affect solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer : The sodium salt enhances aqueous solubility via ion-dipole interactions, making it suitable for biological assays. Stability in organic solvents (e.g., DMSO) is limited due to ion-pair dissociation; thus, lyophilized storage is recommended. Comparative studies with analogous potassium or ammonium salts can reveal counterion-specific effects on crystallization and reactivity .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer : Conflicting data (e.g., unexpected 1^1H NMR shifts or MS fragments) may arise from tautomerism or salt dissociation. Use multi-technique validation:
  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., thiol-thione tautomerism) .
  • Infrared (IR) Spectroscopy : Confirms the absence of free thiol (-SH) peaks (~2550 cm⁻¹), ensuring complete salt formation .
  • Chromatographic Purity Checks : HPLC with UV-Vis detection at 254 nm detects co-eluting impurities, which may obscure spectral interpretations .

Q. What strategies mitigate interference from pyridine salts in chromatographic analyses?

  • Methodological Answer : Pyridine salts can cause secondary peaks in reverse-phase HPLC due to ion-pairing with residual silanol groups. Mitigation strategies include:
  • Mobile Phase Modifiers : Add 0.1% trifluoroacetic acid (TFA) to suppress silanol interactions .
  • Column Selection : Use end-capped C18 columns with lower metal ion content to reduce peak tailing .
  • Pre-column Derivatization : React the thiolate group with iodoacetamide to form a stable adduct, simplifying retention behavior .

Q. How can computational modeling complement experimental data in studying this compound’s reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts reaction pathways (e.g., nucleophilic attack at the 4-thiol position) and optimizes transition-state geometries .
  • Molecular Dynamics (MD) : Simulates solvation effects on sodium ion mobility, explaining solubility trends in polar solvents .
  • Docking Studies : Models interactions with biological targets (e.g., enzyme active sites), guiding structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.